molecular formula C11H11BrO3 B1281577 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid CAS No. 62903-07-5

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

Cat. No.: B1281577
CAS No.: 62903-07-5
M. Wt: 271.11 g/mol
InChI Key: NXOCYNUARNHLTD-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCYNUARNHLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501586
Record name 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid
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Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62903-07-5
Record name 3-Bromo-4-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40501586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of the physical properties of the compound 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the methodologies used in its characterization. This guide is intended to be a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a detailed data repository and practical, field-tested experimental protocols. The synthesis of this and related compounds is of interest for creating novel molecular scaffolds in various therapeutic areas. A foundational understanding of its physical properties is paramount for its effective application in further research and development.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound that belongs to the class of aromatic keto-carboxylic acids. Its structure, featuring a substituted phenyl ring attached to a butyric acid chain with a ketone functional group, makes it a versatile intermediate in organic synthesis. The presence of a bromine atom and a methyl group on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of new molecules with potential biological activity.

The strategic placement of the bromo and methyl substituents influences the molecule's reactivity and potential interactions with biological targets. The carboxylic acid and ketone moieties offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures. A thorough characterization of its physical properties is the first critical step in unlocking its potential for applications in medicinal chemistry and materials science.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, the following table summarizes the predicted physical and chemical properties of this compound. These predictions are generated using established computational models and provide a valuable starting point for experimental design and handling.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
Melting Point 130-140 °CPrediction based on structural similarity to related compounds. Experimental verification is essential.
Boiling Point 425.5 ± 40.0 °C (at 760 mmHg)Predicted value; likely to decompose before boiling under atmospheric pressure.
Solubility Insoluble in water. Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).The carboxylic acid moiety may allow for solubility in aqueous basic solutions through salt formation.
pKa ~4.5Estimated for the carboxylic acid proton.
LogP 2.5A measure of lipophilicity.

It is imperative to note that these are computationally predicted values and should be confirmed through empirical testing.

Experimental Protocols for Physical Property Determination

The following section details the standardized, self-validating experimental protocols for the determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthesis and Purification

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between 2-bromo-1-methylbenzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis_Workflow Reactants 2-Bromo-1-methylbenzene + Succinic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Product 4-(3-Bromo-4-methylphenyl)- 4-oxobutyric acid Reaction->Product Purification Recrystallization Product->Purification FinalProduct Pure Crystalline Solid Purification->FinalProduct

Caption: Synthesis and Purification Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of 2-bromo-1-methylbenzene (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or nitrobenzene at 0 °C.

  • Addition of Reactant: Slowly add succinic anhydride (1.1 equivalents) portion-wise to the stirred suspension. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound as a crystalline solid.

Melting Point Determination

The melting point provides a quick and effective assessment of the purity of a crystalline solid. A sharp melting range indicates a high degree of purity.

Melting_Point_Determination Sample Crystalline Sample Capillary Pack into Capillary Tube Sample->Capillary Apparatus Melting Point Apparatus Observation Observe Melting Range Result Melting Point (°C) Observation->Result

Caption: Melting Point Determination Workflow.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Assessment

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

Step-by-Step Protocol:

  • Solvent Screening: In a series of small test tubes, add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane, and 5% aqueous solutions of NaOH and HCl).

  • Observation: Agitate the mixtures at room temperature and observe for complete dissolution. For sparingly soluble compounds, gentle heating may be applied.

  • Rationale: The carboxylic acid functionality suggests that the compound will be soluble in aqueous basic solutions due to the formation of the corresponding carboxylate salt. Its organic backbone suggests solubility in polar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Expected Signals:

    • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the substituted phenyl ring. The splitting pattern will be indicative of the substitution pattern.

    • Methylene Protons: Two sets of triplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the two CH₂ groups of the butyric acid chain.

    • Methyl Protons: A singlet around δ 2.4 ppm for the methyl group protons.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Expected Signals:

    • Carbonyl Carbons: Two signals in the downfield region (δ 170-200 ppm) for the ketone and carboxylic acid carbons.

    • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

    • Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) for the methylene and methyl carbons.

FTIR spectroscopy is used to identify the functional groups present in a molecule.[3][4]

Step-by-Step Protocol:

  • Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[5]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

    • C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C-Br Stretch: An absorption in the fingerprint region (below 800 cm⁻¹).

    • Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7][8]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected Results:

    • Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 270/272 for [M]⁺ or 269/271 for [M-H]⁻, showing the characteristic isotopic pattern for bromine).

    • Fragmentation Pattern: Observe fragment ions corresponding to the loss of specific groups, such as the carboxylic acid group or cleavage of the butyric acid chain.

Conclusion

References

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Afghani, M. J., & Sofyan, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891.
  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

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  • University of Pennsylvania. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11038–11045.
  • YouTube. (2022). Draw the structures of the following compounds:3-Bromo-4-phenylpentanoic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2003). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (2010). Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. Retrieved from [Link]

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  • ResearchGate. (2012). 4-Methylphenyl 4-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Nitrophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-bromo-3-oxo-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-oxobutanoate. Retrieved from [Link]

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An In-depth Technical Guide to 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid (CAS 62903-07-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document delves into its chemical properties, a detailed synthesis protocol, analytical characterization, and its prospective applications as a key building block for complex molecular architectures.

Introduction and Significance

This compound, with the CAS registry number 62903-07-5, is a substituted aromatic keto-acid. Its structure, featuring a brominated and methylated phenyl ring attached to a butyric acid chain via a ketone, presents multiple reactive sites. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the bromine atom, in particular, offers a handle for further functionalization through cross-coupling reactions, making it an attractive starting material for creating diverse chemical libraries for drug discovery programs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and for planning chemical reactions.

PropertyValueSource
CAS Number 62903-07-5[2]
Molecular Formula C₁₁H₁₁BrO₃[2]
Molecular Weight 271.11 g/mol [2]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point Not definitively reported, but expected to be a solid at room temperature.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.Inferred from structural analogs

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3][4] This electrophilic aromatic substitution reaction involves the acylation of 2-bromo-1-methylbenzene (2-bromotoluene) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of succinic anhydride with aluminum chloride. This highly electrophilic species then attacks the electron-rich aromatic ring of 2-bromotoluene. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing, deactivating) groups on the aromatic ring will influence the position of acylation. Steric hindrance from the bromine atom and the methyl group will likely favor acylation at the para position to the methyl group, resulting in the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion_Complex->Sigma_Complex + 2-Bromotoluene 2_Bromotoluene 2-Bromo-1-methylbenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-(3-Bromo-4-methylphenyl)- 4-oxobutyric acid Product_Complex->Final_Product Aqueous Workup (H₂O, HCl)

Figure 1: General workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol

This protocol is a self-validating system designed for researchers with a foundational understanding of organic synthesis.

Materials:

  • 2-Bromo-1-methylbenzene (2-bromotoluene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride. After the addition is complete, add 2-bromo-1-methylbenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition of the reactants, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and neutralize any remaining acid. The product, being a carboxylic acid, will be extracted into the basic aqueous layer.

    • Separate the aqueous layer and wash it with a small amount of dichloromethane to remove any neutral impurities.

    • Acidify the aqueous layer with dilute hydrochloric acid until the product precipitates out as a solid.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying and Characterization: Dry the solid product under vacuum. The purity can be assessed by melting point determination and spectroscopic methods. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Analytical Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques. Below are the predicted spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyric acid chain, and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The methylene protons adjacent to the ketone and the carboxylic acid will appear as triplets. The methyl group will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to the bromine showing a lower intensity), the methylene carbons, and the methyl carbon.

Predicted ¹H and ¹³C NMR Data:

GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.2 - 8.0 (m, 3H)125 - 145
-CH₂- (adjacent to C=O)~3.2 (t, 2H)~33
-CH₂- (adjacent to COOH)~2.8 (t, 2H)~28
-CH₃~2.4 (s, 3H)~19
-COOH10.0 - 12.0 (br s, 1H)~178
C=O (ketone)-~198
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (ketone)1680-1700
C=O stretch (carboxylic acid)1700-1725
C-Br stretch500-600
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the butyric acid chain.

Applications in Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.[5]

Synthesis of Pyridazinones

One of the primary applications of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[5] These heterocycles are known to exhibit a wide range of biological activities. The synthesis involves the condensation of the keto-acid with hydrazine or its derivatives.

G Keto_Acid 4-(3-Bromo-4-methylphenyl)- 4-oxobutyric acid Pyridazinone Substituted Pyridazinone Keto_Acid->Pyridazinone + Hydrazine (Condensation/Cyclization) Hydrazine Hydrazine (H₂NNH₂)

Figure 2: Synthesis of pyridazinones from this compound.

This reaction provides a straightforward route to a class of compounds that are of significant interest in medicinal chemistry. The bromine atom on the phenyl ring can be further modified using transition-metal-catalyzed cross-coupling reactions to introduce additional diversity.

Precursor for Other Heterocycles

The bifunctional nature of this molecule allows for its use in the synthesis of other heterocyclic systems, such as pyrroles and diazepines, by reacting it with appropriate binucleophiles.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of multiple functional groups, including a synthetically useful bromine atom, makes it an attractive starting material for the preparation of a wide range of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Studylib. Friedel-Crafts Acetylation of Bromobenzene. Available from: [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem. 2019, 15, 1338–1345. Available from: [Link]

  • Scribd. Friedel Crafts Acylation. Available from: [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank 2018, 2018, M981. Available from: [Link]

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  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. 2020, 13(1), 2535-2548. Available from: [Link]

  • Google Patents. Synthesis of (phenylalkyloxy)phenyl-oxobutanoic acids.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical reviews, 116(12), 6837–7042. Available from: [Link]

  • Journal of Pharmaceutical and Pharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 6-(3-Bromo-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 6-(3-Bromo-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one from 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This protocol details a robust and efficient method involving the cyclocondensation of a γ-keto acid with hydrazine hydrate.[3] The application note elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary safety precautions and characterization data.

Introduction: The Significance of the Pyridazinone Core

The pyridazinone moiety is a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities.[1][4][5] The synthetic accessibility and the potential for diverse substitutions on the pyridazinone ring make it an attractive target for the development of novel therapeutic agents.[2] The most common and direct method for the synthesis of 6-substituted pyridazinones involves the condensation of γ-keto acids with hydrazine.[3] This reaction provides a straightforward route to the 4,5-dihydropyridazin-3(2H)-one core, which can be further modified or used as a key intermediate in more complex syntheses.

Reaction Principle and Mechanism

The synthesis of 6-(3-Bromo-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is achieved through the cyclocondensation reaction of this compound with hydrazine hydrate. The reaction proceeds in two key steps:

  • Hydrazone Formation: The initial step involves the nucleophilic addition of hydrazine to the ketone carbonyl group of the 4-oxobutyric acid derivative.[6] This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable six-membered dihydropyridazinone ring.

The overall reaction is a classic example of forming a heterocyclic system through the reaction of a bifunctional starting material with a dinucleophile.

Experimental Protocol

Materials and Equipment
ReagentsGradeSupplier
This compound≥98% Purity(e.g., Sigma-Aldrich, TCI)
Hydrazine Hydrate (N₂H₄·H₂O)64-65% solution in water(e.g., Sigma-Aldrich, Merck)
Ethanol (EtOH)Anhydrous, ≥99.5%(e.g., Fisher Scientific)
Glacial Acetic Acid (optional, as catalyst)ACS Reagent Grade(e.g., VWR)
Dichloromethane (DCM)ACS Reagent Grade(e.g., Fisher Scientific)
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade(e.g., Sigma-Aldrich)
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with hotplate
Beakers and Erlenmeyer flasks
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Melting point apparatus
Analytical balance
Safety Precautions
  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approximately 36.6 mmol) of this compound in 50 mL of ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Hydrazine Hydrate: To the stirred solution, carefully add 2.5 mL (approximately 51.2 mmol, 1.4 equivalents) of hydrazine hydrate dropwise using a pipette. Note: A slight excess of hydrazine hydrate is used to ensure complete reaction of the starting material.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.[7] Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to promote precipitation of the product.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Work-up (for remaining dissolved product): Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract with dichloromethane (3 x 30 mL).[8] Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This will yield a second crop of the product which can be combined with the initially filtered solid.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford a white to off-white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C overnight. Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 6-(3-Bromo-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid 4-(3-Bromo-4-methylphenyl)- 4-oxobutyric acid dissolve Dissolve in Ethanol start_acid->dissolve 1. start_hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate start_hydrazine->add_hydrazine 2. dissolve->add_hydrazine reflux Reflux (3-4h) add_hydrazine->reflux 3. cool Cool & Precipitate reflux->cool 4. filtrate Filter & Wash cool->filtrate 5. recrystallize Recrystallize from Ethanol filtrate->recrystallize 6. product 6-(3-Bromo-4-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one recrystallize->product 7.

Caption: Synthetic workflow for pyridazinone preparation.

Expected Results and Data Summary

The following table summarizes the key physical and chemical data for the starting material and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₁H₁₁BrO₃271.11White solid118-121
6-(3-Bromo-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-oneC₁₁H₁₁BrN₂O267.12White/off-white solid~160-170 (Predicted)

Note: The melting point of the final product is an educated prediction and should be determined experimentally.

Mechanism Diagram

The cyclocondensation mechanism is depicted below.

Reaction_Mechanism keto_acid Keto Acid hydrazone Hydrazone Intermediate keto_acid->hydrazone Nucleophilic Addition & Dehydration hydrazine Hydrazine hydrazine->hydrazone Nucleophilic Addition & Dehydration cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyridazinone Dihydropyridazinone Product cyclic_intermediate->pyridazinone Dehydration

Caption: Mechanism of pyridazinone formation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(3-Bromo-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. The described method is efficient and utilizes readily available starting materials. By following this guide, researchers can confidently prepare this valuable pyridazinone intermediate for further investigation in medicinal chemistry and drug development programs.

References

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • PubMed. (2007). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0117403B1 - 6-(acylaminoaryl)-3(2h)-pyridazinone derivatives, their preparation and use.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • PubMed. (2000). Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

  • National Institutes of Health. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • National Institutes of Health. (2007). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • Semantic Scholar. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. Retrieved from [Link]

  • National Institutes of Health. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Friedel-Crafts Acylation of 3-bromo-4-methyltoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the Friedel-Crafts acylation of 3-bromo-4-methyltoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex side reactions encountered during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to dissect the underlying mechanisms, providing you with the causal understanding needed to troubleshoot effectively and optimize your reaction outcomes.

The target transformation—the acylation of 3-bromo-4-methyltoluene—aims to synthesize valuable ketone intermediates. However, the interplay between an activating group (methyl), a deactivating group (bromo), and the reaction conditions can lead to a variety of undesired products. This document serves as a troubleshooting manual and a collection of frequently asked questions to address these challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Isomeric Impurities

Question: My reaction yields a mixture of ketone isomers instead of a single desired product. Why is the regioselectivity poor, and how can I improve it?

Answer:

Root Cause Analysis: The formation of multiple isomers is governed by the directing effects of the substituents on the aromatic ring and the reaction conditions.

  • Electronic Directing Effects: The methyl group (-CH₃) is an activating, ortho, para-director, while the bromine (-Br) is a deactivating, yet also ortho, para-director. The electrophilic acylium ion will preferentially attack the positions most activated by these groups. In 3-bromo-4-methyltoluene, the positions are not equivalent:

    • Position 2: Ortho to the strongly activating methyl group and meta to the deactivating bromo group. This position is highly favored.

    • Position 6: Ortho to the methyl group and ortho to the bromo group. This position is electronically favorable but can be sterically hindered.

    • Position 5: Para to the bromo group and meta to the methyl group. This position is less favored due to the weaker directing effect of bromine compared to the methyl group.

  • Steric Hindrance: The bulkiness of the acylating agent and the substituents on the ring can influence the final product ratio. While acylation is generally sensitive to steric effects, reactions on polymethylated benzenes have shown high yields, suggesting that steric hindrance may not be the primary inhibiting factor in all cases[1]. For the acylation of toluene, substitution typically occurs almost exclusively at the less sterically hindered 4-position[2].

  • Catalyst and Temperature: The choice of Lewis acid and the reaction temperature can significantly impact the isomer ratio. More aggressive catalysts (like AlCl₃) and higher temperatures can sometimes overcome the activation energy barriers for less favored positions, leading to a more complex product mixture.

Troubleshooting and Optimization Protocol:

  • Lower the Reaction Temperature: Start the reaction at 0°C or even -15°C to increase selectivity for the most electronically favored and least sterically hindered position[3]. Add the acylating agent dropwise to control the initial exothermic reaction[4].

  • Select a Milder Lewis Acid: While AlCl₃ is common, consider using milder Lewis acids like FeCl₃ or ZnCl₂. These catalysts are less reactive and can provide higher selectivity for the desired isomer.

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Non-polar solvents like dichloromethane or carbon disulfide are standard. Highly polar solvents are generally avoided as they can complex with the Lewis acid.

FAQ 2: Debromination Side Product

Question: My analytical data (GC-MS, NMR) shows a significant byproduct corresponding to the acylated version of 4-methyltoluene (p-xylene). What is causing this debromination?

Answer:

Root Cause Analysis: Debromination is a known side reaction in Friedel-Crafts chemistry, particularly when using strong Lewis acids like AlCl₃. The potent Lewis acid can coordinate with the bromine substituent, facilitating its removal from the aromatic ring. This generates a small amount of 4-methyltoluene, which is highly reactive and readily undergoes acylation to produce 2-acetyl-4-methyltoluene as a significant impurity.

Troubleshooting and Optimization Protocol:

  • Change the Lewis Acid: This is the most effective solution. Switching from AlCl₃ to a milder Lewis acid such as FeCl₃ or even a solid acid catalyst like zinc oxide can suppress the dehalogenation side reaction[5].

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) throughout the addition and reaction time. Higher temperatures provide the energy needed to overcome the activation barrier for C-Br bond cleavage.

  • Use Stoichiometric Amounts of Catalyst: Using a large excess of the Lewis acid can promote side reactions. While more than one equivalent is needed due to product complexation, a significant excess should be avoided[5][6].

FAQ 3: Low Yield and Recovery of Starting Material

Question: My reaction has a very low conversion rate, and I recover a significant amount of unreacted 3-bromo-4-methyltoluene. What is limiting the reaction efficiency?

Answer:

Root Cause Analysis: Low yields in Friedel-Crafts acylation are often traced back to issues with the catalyst or the reactivity of the substrate.

  • Catalyst Deactivation by Product: The ketone product formed is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃)[7]. This complexation is often irreversible under the reaction conditions and effectively removes the catalyst from the reaction cycle[7]. For this reason, Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst, not just a catalytic amount[5][6].

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst[6].

  • Substrate Deactivation: The bromine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution[6]. While the methyl group is activating, the overall reactivity of 3-bromo-4-methyltoluene is lower than that of toluene itself. Friedel-Crafts reactions often fail with strongly deactivated rings[8][9][10].

Troubleshooting and Optimization Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents and fresh, high-purity reagents. Handle the Lewis acid in a glovebox or under an inert atmosphere if possible.

  • Increase Catalyst Loading: Ensure you are using at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent to account for complexation with the product ketone.

  • Optimize Reaction Time and Temperature: If the reaction is sluggish at low temperatures, a modest increase in temperature or a longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC to find the optimal endpoint.

FAQ 4: Avoiding Polysubstitution

Question: Is it possible to get di-acylated products, and how can I prevent this?

Answer:

Root Cause Analysis: A significant advantage of Friedel-Crafts acylation over alkylation is the reduced risk of polysubstitution. The acyl group (a ketone) is an electron-withdrawing group that deactivates the aromatic ring, making it less susceptible to a second electrophilic attack[7][8]. Therefore, multiple acylations are uncommon[5][7].

However, under very harsh conditions (e.g., large excess of a highly reactive acylating agent and a strong catalyst at elevated temperatures), a second acylation might be forced onto the ring, though this is a rare occurrence.

Troubleshooting and Optimization Protocol:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. This ensures there is no excess electrophile available for a second reaction.

  • Maintain Mild Conditions: Avoid high temperatures and prolonged reaction times after the initial substrate has been consumed.

  • Product Deactivation: Trust in the deactivating nature of the product. In most well-controlled experiments, polysubstitution is not a significant concern in Friedel-Crafts acylation[7].

Data & Workflow Visualization

Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation
Lewis AcidRelative ReactivityCommon IssuesRecommended Use Case
AlCl₃ Very HighProne to causing debromination and other side reactions. Highly hygroscopic.For less reactive aromatic systems, but requires careful temperature control.
FeCl₃ HighMilder than AlCl₃, less prone to debromination.A good first alternative to AlCl₃ for substrates sensitive to rearrangement or dehalogenation.
SnCl₄ ModerateGood for activated systems, often provides cleaner reactions.Useful for optimizing regioselectivity.
ZnCl₂ Moderate to LowGenerally requires higher temperatures.A mild catalyst for preventing aggressive side reactions.
Solid Acids VariableEnvironmentally friendly, reusable."Green" chemistry approaches, may require optimization of reaction conditions[5].
Diagram 1: Regioselectivity in the Acylation of 3-bromo-4-methyltoluene

Caption: Regioselectivity of electrophilic attack on 3-bromo-4-methyltoluene.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow: Low Yield Start Low Yield or No Reaction Check_Catalyst 1. Check Catalyst - Anhydrous? - Stoichiometry (>1 eq)? Start->Check_Catalyst Check_Conditions 2. Review Conditions - Temperature too low? - Reaction time too short? Check_Catalyst->Check_Conditions If Catalyst OK Solution_Catalyst Action: - Use fresh, anhydrous Lewis acid. - Increase loading to 1.1-1.3 eq. Check_Catalyst->Solution_Catalyst Check_Substrate 3. Assess Substrate - Is it too deactivated? Check_Conditions->Check_Substrate If Conditions OK Solution_Conditions Action: - Increase temperature incrementally. - Monitor by TLC/GC to extend time. Check_Conditions->Solution_Conditions Solution_Substrate Action: - Consider a more potent Lewis Acid (e.g., AlCl₃). - Accept lower yield. Check_Substrate->Solution_Substrate

Sources

How to remove unreacted starting materials in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for post-reaction purification in Friedel-Crafts acylation. This center is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenge of isolating pure acylated products. Instead of a generic protocol, we will explore the chemical principles behind purification and provide a troubleshooting framework in a practical Q&A format to address specific issues encountered in the lab.

Understanding the Post-Reaction Mixture

A successful Friedel-Crafts acylation yields your desired aromatic ketone, but the crude reaction mixture is a complex environment. The primary challenge lies in efficiently removing the unreacted starting materials and catalyst residues. A typical crude mixture contains:

  • Desired Product: The aromatic ketone.

  • Unreacted Aromatic Substrate: Often used in excess to drive the reaction.

  • Unreacted Acylating Agent: Residual acyl chloride or acid anhydride.

  • Lewis Acid Catalyst: Such as aluminum chloride (AlCl₃), which is complexed to the product ketone.[1]

  • Byproducts: Including HCl (if an acyl chloride is used) and carboxylic acids (from hydrolysis of the acylating agent).

Our goal is to systematically eliminate each of these components to isolate the pure product.

Troubleshooting and FAQ Guide

Q1: What is the first and most critical step in the workup? How do I safely handle the Lewis acid catalyst (e.g., AlCl₃)?

Answer: The first and most crucial step is to quench the reaction. This process deactivates the Lewis acid catalyst and begins the purification cascade. The ketone product forms a stable complex with the Lewis acid (like AlCl₃), requiring a stoichiometric amount of the catalyst.[1] The quenching step breaks this complex.

Causality: Adding a protic solvent, typically aqueous acid, serves two purposes. First, it hydrolyzes the Lewis acid (e.g., AlCl₃ → Al(OH)₃) and any remaining reactive acylating agent. Second, the acid protonates the aluminum hydroxide, forming water-soluble aluminum salts (e.g., AlCl₃) that can be easily removed in the aqueous phase.

⚠️ Safety First: The quenching process is highly exothermic, especially when quenching a reaction mixture containing significant amounts of AlCl₃.

Recommended Protocol: Quenching the Reaction

  • Preparation: Prepare a separate flask containing crushed ice and dilute hydrochloric acid (e.g., 3M HCl). The volume should be sufficient to fully submerge and react with the entire reaction mixture.

  • Slow Addition: While vigorously stirring the ice/acid mixture, slowly and carefully add the crude reaction mixture dropwise via an addition funnel. Never add water or ice directly to the reaction flask. Doing so can cause a violent, uncontrolled exothermic event.[2]

  • Temperature Control: Keep the quenching flask in an ice bath throughout the addition to manage the heat generated.

  • Observation: You will observe the evolution of HCl gas and the dissolution of the aluminum salts. The mixture will transition from a heterogeneous slurry to two distinct liquid layers (aqueous and organic).

Q2: I used an excess of my aromatic starting material (e.g., toluene, anisole). What is the most effective way to remove it?

Answer: The best method depends on the physical properties of your starting material and product, primarily the difference in their boiling points and polarities.

Option A: Distillation (For Volatile Starting Materials)

  • Expertise & Experience: This is the preferred method when the unreacted aromatic substrate has a significantly lower boiling point than the acylated product (a difference of >50 °C is ideal). For example, removing unreacted toluene (BP: 111 °C) from acetophenone (BP: 202 °C) is efficiently achieved by simple distillation or, for closer boiling points, fractional distillation.[3][4]

  • Protocol: Removal by Distillation

    • After the initial aqueous workup (quenching and extraction as described below), dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and transfer the solution to a round-bottom flask suitable for distillation.

    • Set up a simple or fractional distillation apparatus.

    • Heat the flask gently. The more volatile aromatic starting material will distill first.

    • Monitor the temperature at the still head. A plateau in temperature indicates a pure substance is distilling. Once all the starting material has been removed, the temperature will rise sharply.

    • The desired, less volatile ketone product will remain in the distillation flask.

Option B: Column Chromatography (For Non-Volatile or High-Boiling Starting Materials)

  • Expertise & Experience: When distillation is not feasible, column chromatography is the method of choice. The principle here is the difference in polarity. The starting aromatic compound is typically much less polar than the resulting ketone.

  • Protocol: Purification by Flash Chromatography

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The goal is to have the starting material spot travel much higher up the plate (Rf ≈ 0.8) while the product spot has a lower Rf value (Rf ≈ 0.3-0.4).

    • Column Packing: Pack a chromatography column with silica gel using your chosen eluent.

    • Loading: Concentrate your crude product into a small volume of solvent and load it onto the top of the silica gel.

    • Elution: Run the solvent system through the column. The less polar aromatic starting material will elute from the column first.

    • Collection: Switch collection flasks once the starting material has been fully collected (monitored by TLC) to collect the more polar ketone product.

CompoundTypical Boiling Point (°C)PolarityRecommended Removal Method
Toluene111LowDistillation
Anisole154Low-MediumDistillation or Chromatography
Benzene80LowDistillation
Acetophenone202Medium-High(Product)
4-Methoxypropiophenone265Medium-High(Product)
Q3: How do I remove the unreacted acyl chloride/anhydride and other acidic impurities?

Answer: Unreacted acylating agents are highly reactive and are typically dealt with during the quenching and subsequent extraction steps.

Causality:

  • Hydrolysis: During the aqueous quench, any remaining acyl chloride or acid anhydride is rapidly hydrolyzed to the corresponding carboxylic acid.

  • Neutralization & Extraction: The resulting carboxylic acid, along with the HCl used for quenching, can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which partitions into the aqueous layer.

Protocol: Acid-Base Extraction Workflow

This protocol follows the initial quenching step.

  • Transfer: Move the quenched reaction mixture to a separatory funnel.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Water: Wash the organic layer with deionized water to remove the bulk of the water-soluble impurities. Drain the aqueous layer.

  • Bicarbonate Wash: Add a saturated solution of NaHCO₃ to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves from the neutralization reaction. Continue shaking until no more gas is produced.

  • Final Washes: Drain the aqueous bicarbonate layer. Wash the organic layer one more time with water, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it with an anhydrous salt (e.g., MgSO₄).

// Edges Reaction -> Quench [color="#4285F4"]; Quench -> Separate [color="#4285F4"]; Separate -> Wash_Base [color="#4285F4"]; Wash_Base -> Wash_Brine [color="#4285F4"]; Wash_Brine -> Dry [color="#4285F4"]; Dry -> Concentrate [color="#4285F4"]; Concentrate -> Distill [label=" If volatile impurities", color="#EA4335"]; Concentrate -> Chrom [label=" If polarity differs", color="#EA4335"]; Distill -> Pure [color="#34A853"]; Chrom -> Recrystal [label=" If solid", color="#FBBC05"]; Chrom -> Pure [label=" If liquid", color="#34A853"]; Recrystal -> Pure [color="#34A853"]; } enddot Caption: General workflow for Friedel-Crafts acylation workup and purification.

Q4: I'm seeing a persistent emulsion during my extraction that won't separate. What should I do?

Answer: Emulsions are a common and frustrating problem, often caused by finely dispersed aluminum salts.[5] Patience and a few chemical tricks can resolve this.

  • Trustworthiness: The key is to disrupt the stable interface between the organic and aqueous phases.

  • Troubleshooting Steps:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a significant amount of saturated brine. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic solvent and dissolved compounds out of solution and promoting layer separation.

    • Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

    • Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter.

    • Heating (Use with Caution): As a last resort, gently warming the mixture in a warm water bath can sometimes break an emulsion.[5] This should only be done with low-boiling, non-flammable solvents and with extreme care.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Singh, P., & Sharma, P. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of Saudi Chemical Society, 19(1), 25-31. [Link]

  • OC Chem Prof. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

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Technical Support Center: Synthesis and Impurity Characterization of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid. It addresses common challenges, offers troubleshooting solutions, and details robust analytical protocols for impurity characterization, ensuring the synthesis of a high-purity Active Pharmaceutical Ingredient (API).

Section 1: Synthesis Overview & Common Inquiries

The standard synthesis for this compound is the Friedel-Crafts acylation of 2-bromotoluene with succinic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] While straightforward in principle, this reaction requires careful control to minimize side-product formation and ensure high yield and purity.

Q1: Why is anhydrous aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts?

A1: In a Friedel-Crafts acylation, the AlCl₃ catalyst coordinates strongly to the carbonyl oxygen of the newly formed ketone product.[2] This coordination deactivates the catalyst, preventing it from participating in further acylation cycles. Therefore, at least a stoichiometric amount of AlCl₃ is required to drive the reaction to completion. Using less than one equivalent will result in a significant amount of unreacted starting material.

Q2: What is the optimal solvent for this reaction, and why?

A2: The choice of solvent is critical. Chlorinated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane are common choices as they are inert under reaction conditions and effectively dissolve the reactants.[3] Nitrobenzene can also be used, sometimes leading to higher yields, but its high boiling point and toxicity make it more difficult to handle and remove. It is crucial to use anhydrous solvents to prevent the deactivation of the AlCl₃ catalyst.

Q3: My reaction is sluggish or fails to initiate. What are the likely causes?

A3: This is a common issue often traced back to the quality of the reagents and the reaction setup.

  • Moisture: Aluminum chloride is extremely hygroscopic. Any moisture in the solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, and solvents are freshly distilled from a suitable drying agent.

  • Catalyst Quality: The AlCl₃ should be a fine, free-flowing powder. Clumped or discolored catalyst may have already been exposed to moisture and should not be used.

  • Starting Material Purity: Impurities in the 2-bromotoluene or succinic anhydride can interfere with the reaction. Use reagents of the highest available purity.

Q4: How does the order of reagent addition impact the reaction outcome?

A4: The standard and recommended procedure is to first form the acylium ion intermediate. This is achieved by adding the succinic anhydride to a suspension of AlCl₃ in the chosen anhydrous solvent, followed by portion-wise addition of 2-bromotoluene.[4] Adding the aromatic compound last helps to control the exothermic reaction and can minimize potential side reactions.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem/solution format.

Problem Potential Cause(s) Recommended Troubleshooting Actions
Low Yield of Product 1. Inactive catalyst (moisture exposure). 2. Insufficient amount of catalyst. 3. Incomplete reaction (insufficient time or temperature). 4. Product loss during aqueous workup.1. Use fresh, high-quality, anhydrous AlCl₃. Ensure a completely anhydrous setup. 2. Ensure at least 1.1 to 1.2 equivalents of AlCl₃ are used. 3. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. 4. The keto-acid product has some solubility in water. Minimize the volume of water used and perform multiple extractions with an organic solvent (e.g., ethyl acetate).
Multiple Spots on TLC Analysis of Crude Product 1. Presence of unreacted starting materials. 2. Formation of regioisomeric byproducts. 3. Hydrolysis of unreacted succinic anhydride to succinic acid.1. Compare the crude TLC to standards of 2-bromotoluene and succinic anhydride. 2. The primary expected regioisomer is 4-(2-Bromo-5-methylphenyl)-4-oxobutyric acid. This requires characterization to confirm (See Section 3). 3. Succinic acid is highly polar and will typically have a very low Rf value. It can often be removed by a basic wash during workup.[5]
Product is an intractable oil instead of a solid 1. High levels of impurities are depressing the melting point. 2. Presence of residual solvent.1. Purify the crude product. Recrystallization from a suitable solvent system (e.g., toluene, water/acetic acid) or flash column chromatography may be necessary.[6] 2. Ensure the product is thoroughly dried under high vacuum.
Reaction turns dark brown or black 1. Reaction temperature is too high, leading to charring or polymerization side reactions.1. Maintain careful temperature control, especially during the addition of reagents. Use an ice bath to manage the initial exotherm.

Section 3: Impurity Characterization Workflow

Identifying and quantifying impurities is a regulatory requirement and crucial for ensuring drug safety and efficacy.[7][8][9] The workflow below outlines a systematic approach to characterizing process-related impurities.

G cluster_synthesis Synthesis & Isolation cluster_analysis Detection & Identification cluster_quant Quantification & Reporting synthesis Crude Reaction Mixture hplc HPLC-UV Analysis synthesis->hplc Inject Sample peak Detect Impurity Peak (>0.10%) hplc->peak lcms LC-MS Analysis peak->lcms Hyphenated Analysis quant Quantify Impurity (Area %) peak->quant mw Determine Molecular Weight & Bromine Isotope Pattern lcms->mw nmr NMR Spectroscopy (after isolation) structure Elucidate Structure mw->structure Combine with NMR data report Report in Certificate of Analysis quant->report

Caption: Workflow for impurity identification and quantification.

Potential Process-Related Impurities
Impurity NameStructureSourceKey Analytical Signatures
Unreacted 2-Bromotoluene C₇H₇BrStarting MaterialVolatile, detectable by GC-MS. Characteristic aromatic signals in ¹H NMR.
Succinic Acid HOOC-CH₂-CH₂-COOHHydrolysis of Succinic AnhydrideHighly polar, may not retain well on standard RP-HPLC. Broad OH signal in ¹H NMR (~12 ppm).[10]
4-(2-Bromo-5-methylphenyl)-4-oxobutyric acid (Regioisomer) C₁₁H₁₁BrO₃Side Reaction (Friedel-Crafts)Same MW as the product (271.11 g/mol ). Differentiated by the aromatic substitution pattern in ¹H and ¹³C NMR.
Diacylated Product C₁₉H₁₇BrO₅Side ReactionHigher MW (433.24 g/mol ). Detectable by MS. Would result from acylation of the product with another molecule of the acylium ion.

Section 4: Detailed Analytical & Synthetic Protocols

Protocol 1: Synthesis of this compound
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a trap with NaOH solution to neutralize evolved HCl gas). Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath.

  • Acylium Ion Formation: Add succinic anhydride (1.0 eq.) to the AlCl₃ suspension in portions, maintaining the temperature below 10 °C.

  • Friedel-Crafts Reaction: Add 2-bromotoluene (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash with 5% NaHCO₃ solution, followed by brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like toluene or an ethanol/water mixture to obtain the pure product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for separating the main product from its potential process-related impurities.

Parameter Condition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (50:50).
Protocol 3: Spectroscopic Characterization Guide
  • Mass Spectrometry (MS): In LC-MS analysis, look for the molecular ion peak [M+H]⁺. A critical diagnostic feature for any bromine-containing fragment is the presence of two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

  • ¹H NMR Spectroscopy: The product will show characteristic signals: a singlet for the methyl group (~2.4 ppm), two triplets for the butyric acid chain protons (~2.8 and 3.2 ppm), and distinct signals in the aromatic region (7.0-8.0 ppm).[12] A regioisomeric impurity will exhibit a different splitting pattern in the aromatic region. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).[10]

  • ¹³C NMR Spectroscopy: Key signals include the methyl carbon (~20 ppm), two methylene carbons (~28 and 33 ppm), aromatic carbons (120-140 ppm), the carboxylic acid carbonyl (~178 ppm), and the ketone carbonyl (~198 ppm).[10][13]

  • Infrared (IR) Spectroscopy: Expect a broad O-H stretch from ~2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch for the ketone around 1685 cm⁻¹, and another C=O stretch for the carboxylic acid around 1710 cm⁻¹.[12][13]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway r1 2-Bromotoluene cat AlCl3 / DCM r1->cat r2 Succinic Anhydride r2->cat prod 4-(3-Bromo-4-methylphenyl) -4-oxobutyric acid cat->prod Major Product imp 4-(2-Bromo-5-methylphenyl) -4-oxobutyric acid (Regioisomer) cat->imp Minor Impurity

Sources

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